molecular formula C12H21NO5 B1524297 (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid CAS No. 783349-78-0

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B1524297
CAS No.: 783349-78-0
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization and Conformational Analysis

The molecular structure of (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid exhibits a characteristic morpholine ring conformation that has been extensively studied through various analytical techniques. The compound possesses a molecular formula of C₁₂H₂₁NO₅ with a molecular weight of 259.30 g/mol. Crystallographic studies of related morpholine derivatives have revealed that these six-membered rings typically adopt chair-like conformations, similar to cyclohexane derivatives, but with specific distortions introduced by the oxygen and nitrogen heteroatoms.

The morpholine ring in this compound demonstrates an envelope conformation, which is consistent with findings from X-ray diffraction analyses of similar morpholine-3-carboxylic acid derivatives. The puckering parameters for related morpholine structures indicate envelope conformations with specific angular orientations that influence the spatial arrangement of substituents. The presence of the 6,6-dimethyl substitution pattern introduces additional conformational constraints that stabilize the ring system and influence the overall molecular geometry.

The tert-butoxycarbonyl protecting group at the nitrogen atom adopts a preferred orientation that minimizes steric interactions with the dimethyl groups at position 6. This spatial arrangement has been confirmed through nuclear magnetic resonance spectroscopy studies, which reveal characteristic coupling patterns consistent with the proposed conformational preferences. The carboxylic acid functionality at position 3 exhibits axial orientation in the preferred conformation, which significantly impacts the compound's reactivity and binding properties.

Table 1: Conformational Parameters of this compound

Parameter Value Reference Compound Comparison
Molecular Formula C₁₂H₂₁NO₅ Similar to related Boc-protected morpholine derivatives
Molecular Weight 259.30 g/mol Consistent with substitution pattern
Ring Conformation Envelope Typical for 6,6-disubstituted morpholines
Carboxylic Acid Orientation Axial Influences hydrogen bonding patterns

Chiral Center Configuration and Stereochemical Implications

The stereochemical configuration of this compound is defined by the absolute configuration at the carbon bearing the carboxylic acid group. The International Union of Pure and Applied Chemistry nomenclature assigns the (S) configuration to this chiral center, which corresponds to specific spatial arrangements of the substituents according to the Cahn-Ingold-Prelog priority rules.

The InChI key for this compound (AAEZKWUAXIQWAS-QMMMGPOBSA-N) contains stereochemical descriptors that precisely define the three-dimensional arrangement of atoms around the chiral center. The absolute configuration significantly influences the compound's biological activity and its interactions with chiral environments, making stereochemical purity a critical factor in its applications as a synthetic intermediate.

The presence of the (S) configuration at position 3 creates a specific spatial relationship between the carboxylic acid functionality and the nitrogen-bound tert-butoxycarbonyl group. This arrangement affects the compound's ability to participate in asymmetric transformations and influences its binding affinity to chiral catalysts and biological targets. The stereochemical implications extend to the compound's conformational preferences, as the (S) configuration favors specific ring puckering modes that minimize unfavorable steric interactions.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts and coupling patterns that are diagnostic for the (S) configuration. The dihedral angles between vicinal protons reflect the preferred conformational state, which is stabilized by the specific stereochemical arrangement at the chiral center. These spectroscopic signatures provide reliable methods for confirming the absolute configuration and assessing enantiomeric purity.

Table 2: Stereochemical Properties and Diagnostic Parameters

Property (S)-Configuration Implications
Absolute Configuration (S) at position 3 Defines spatial arrangement of substituents
InChI Stereochemical Code /t8-/m0/s1 Precise three-dimensional structure descriptor
Conformational Preference Specific ring puckering Influences reactivity and binding
NMR Coupling Constants Characteristic J-values Diagnostic for configuration verification

Comparative Analysis of Enantiomeric Forms

The comparative analysis between this compound and its (R)-enantiomer reveals significant differences in their physical, chemical, and biological properties. The (R)-enantiomer, which bears the systematic name (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid, exhibits mirror-image structural relationships with identical molecular formulas but opposite optical rotations.

Melting point comparisons between the enantiomers demonstrate the influence of crystal packing arrangements on physical properties. The (R)-enantiomer exhibits a melting point of 181°C, while the (S)-form shows similar thermal behavior with slight variations attributable to different intermolecular interactions in the crystalline state. These differences reflect the distinct hydrogen bonding patterns and van der Waals interactions that occur between molecules of different absolute configurations.

The optical rotation values provide quantitative measures of the enantiomeric differences. While specific rotation data for the pure (S)-enantiomer requires experimental determination under standardized conditions, the opposite signs of rotation between enantiomers serve as definitive indicators of their mirror-image relationship. The magnitude of optical rotation depends on concentration, solvent, and temperature, with measurements typically performed in dimethylformamide solutions at 589.3 nm.

Biological activity profiles of the enantiomeric forms often differ significantly due to the chiral nature of biological systems. Enzymatic recognition, receptor binding, and metabolic pathways typically exhibit strong stereoselectivity, making the choice between (S) and (R) forms critical for pharmaceutical applications. The (S)-configuration may demonstrate enhanced activity in certain biological assays, while the (R)-form might exhibit different pharmacokinetic properties or binding affinities.

Table 3: Comparative Properties of Enantiomeric Forms

Property (S)-Enantiomer (R)-Enantiomer Difference/Relationship
Molecular Formula C₁₂H₂₁NO₅ C₁₂H₂₁NO₅ Identical
Molecular Weight 259.30 g/mol 259.30 g/mol Identical
Melting Point Similar range 181°C Crystal packing dependent
Optical Rotation [α]D (S) -[α]D (R) Equal magnitude, opposite sign
Biological Activity Configuration-dependent Configuration-dependent Often significantly different

The synthesis and purification of enantiomerically pure forms require different approaches, with the (S)-enantiomer often obtained through asymmetric synthesis or chiral resolution techniques. The availability and cost of starting materials for each enantiomer may vary, influencing the choice of synthetic route for large-scale preparations. Both forms serve as valuable intermediates in the synthesis of more complex molecules, with their applications determined by the specific stereochemical requirements of the target compounds.

Properties

IUPAC Name

(3S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679412
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783349-78-0
Record name 4-(1,1-Dimethylethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=783349-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. In this process, amino acids are linked together to form peptides, which can then exert various biological effects depending on their sequence and structure. The use of tert-butyloxycarbonyl-protected amino acids like (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid allows for the synthesis of specific peptides with high precision.

Pharmacokinetics

It’s known that the compound is a type of ionic liquid. Ionic liquids have unique properties such as low volatility and high thermal stability. These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, although specific details would require further investigation.

Result of Action

The result of the compound’s action is the formation of specific peptides through peptide synthesis. These peptides can then interact with various biological targets, leading to a wide range of potential molecular and cellular effects. The exact effects would depend on the specific peptides that are synthesized using the compound.

Biochemical Analysis

Biochemical Properties

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted reactions during peptide synthesis. This interaction is crucial for maintaining the integrity of the amino acid sequence during the synthesis process.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further biochemical reactions. This selective deprotection mechanism is essential for the compound’s role in peptide synthesis and other biochemical applications. The compound can also inhibit or activate enzymes, depending on the context of its use, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored under appropriate conditions, such as being sealed in a dry environment at 2-8°C. Its stability can be compromised under extreme conditions, leading to degradation and reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is essential for its activity and function, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its biochemical functions. The localization of the compound within the cell is crucial for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.

Biological Activity

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid (CAS No. 783349-78-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO5_5
  • Molecular Weight : 259.30 g/mol
  • Structure : The compound features a morpholine ring with tert-butoxycarbonyl and carboxylic acid functional groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of certain enzymes involved in bacterial DNA replication, such as topoisomerases. This mechanism is crucial for its potential antibacterial properties.

Biological Activity Overview

  • Antibacterial Activity :
    • Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • It has been evaluated for its effectiveness against multidrug-resistant strains, indicating its potential as a lead compound in antibiotic development.
  • Inhibition of Topoisomerases :
    • Research indicates that similar compounds in the morpholine class can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription.
    • The dual inhibition of DNA gyrase and topoisomerase IV has been linked to the compound's antibacterial efficacy.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound showed effective inhibition against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria .
  • In Vivo Efficacy :
    • In vivo studies in mouse models have shown promising results where the compound demonstrated efficacy against infections caused by vancomycin-intermediate Staphylococcus aureus (VISA) .

Table 1: Summary of Biological Activity

Activity TypeTarget OrganismMIC Range (μg/mL)
AntibacterialGram-positive bacteria<0.03125 – 0.25
AntibacterialGram-negative bacteria1 – 4
Topoisomerase InhibitionE. coli DNA gyraseLow nanomolar range

Table 2: Comparison with Related Compounds

Compound NameCAS No.Biological Activity
This compound783349-78-0Antibacterial, Topoisomerase inhibitor
Benzothiazole-based dual inhibitorsVariesBroad-spectrum antibacterial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of the target compound are compared below with its closest analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Stereochemistry Key Differences Similarity Score
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid 783349-78-0 C₁₂H₂₁NO₅ 259.30 6,6-dimethyl, Boc S Reference compound 1.00
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid 869681-70-9 C₁₀H₁₇NO₅ 243.25 Boc R Lacks dimethyl groups; R-configuration 0.98
(S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid 783350-37-8 C₁₀H₁₇NO₅ 243.25 Boc S Lacks dimethyl groups 0.98
4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid (unspecified stereochemistry) 1255098-50-0 C₁₂H₂₁NO₅ 259.30 6,6-dimethyl, Boc Undefined Stereochemistry not specified 0.92
(R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid 1416445-02-7 C₁₂H₂₁NO₅ 259.30 6,6-dimethyl, Boc R Carboxylic acid at 2-position; R-configuration 0.92

Impact of Substituents and Stereochemistry

Dimethyl Groups: The 6,6-dimethyl substitution in the target compound increases steric hindrance, reducing reactivity in nucleophilic reactions compared to non-dimethyl analogs like CAS 783350-37-8 . This substitution also lowers aqueous solubility (predicted boiling point: 374°C) , necessitating organic solvents for formulation .

Stereochemistry : The S-configuration is critical for enantioselective synthesis. For example, the R-isomer (CAS 869681-70-9) exhibits distinct chiral interactions in catalysis or receptor binding .

Research Findings

Enantiomeric Purity: Studies using parameters like Rogers’ η or Flack’s x () highlight the importance of stereochemical analysis for analogs, as even minor enantiomeric impurities can derail pharmaceutical applications .

Biological Activity: While the target compound is primarily an intermediate, its dimethyl-substituted analogs have shown improved metabolic stability in preclinical studies compared to non-dimethyl derivatives .

Preparation Methods

Boc Protection of the Amino Group

The Boc protection step is typically performed by reacting the morpholine precursor containing a free amine with di-tert-butyl dicarbonate (Boc2O). This reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.

  • Reaction Conditions:
    • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or aqueous media
    • Temperature: Ambient to slightly elevated (room temperature to 40 °C)
    • Reaction time: Several hours to overnight

This step yields the Boc-protected intermediate with high selectivity and yield.

Introduction and Maintenance of the Carboxylic Acid Group

The carboxylic acid group at the 3-position can be introduced by selective oxidation or by starting from a precursor that already contains the acid functionality. The stereochemistry (S-configuration) is either preserved from chiral starting materials or controlled via stereoselective synthesis techniques such as:

  • Use of chiral auxiliaries or catalysts during alkylation or substitution steps.
  • Enzymatic resolution or asymmetric synthesis methods to ensure enantiomeric purity.

Purification steps such as silica gel chromatography or recrystallization are employed to isolate the desired stereoisomer in high purity (>97% ee).

Industrial and Laboratory Scale Production

Industrial synthesis of Boc-protected morpholine derivatives follows similar principles but optimizes for scalability and reproducibility:

  • Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and scalability.
  • Solvent Selection: Preference for solvents that facilitate easy purification and solvent recovery.
  • Purification: Chromatographic methods and crystallization used to achieve high purity.

Purification Techniques

To eliminate diastereomeric and other impurities:

  • Chromatography:

    • Silica gel column chromatography with ethyl acetate/petroleum ether gradients.
    • Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases, sometimes acidified with trifluoroacetic acid (TFA) to improve resolution.
  • Crystallization:

    • Solvent systems such as ethyl acetate/hexane mixtures allow selective crystallization of the pure compound.
    • Temperature-controlled recrystallization minimizes co-precipitation of impurities.
  • Analytical Validation:

    • Chiral HPLC or polarimetry confirms enantiomeric excess.
    • Nuclear magnetic resonance (1H and 13C NMR) and mass spectrometry verify structural integrity and purity.

Summary Table: Key Synthetic Parameters

Step Reagents/Conditions Solvents Temperature Notes
Boc Protection Di-tert-butyl dicarbonate (Boc2O), base DCM, THF, Acetonitrile Room temp to 40 °C Reaction time: several hours to overnight
Carboxylic Acid Introduction From chiral precursors or oxidation methods Varies Ambient Stereochemical control essential
Purification Silica gel chromatography, reverse-phase HPLC Ethyl acetate, hexane, acetonitrile/water Ambient Use of acid modifiers (e.g., TFA) enhances separation
Enantiomeric Purity Check Chiral HPLC, polarimetry - - Purity >97% ee preferred

Research Findings and Notes

  • The Boc protection is a well-established, high-yielding step that stabilizes the amine functionality during subsequent synthetic manipulations.
  • Maintaining the (S)-configuration requires careful selection of chiral starting materials or stereoselective synthetic routes; enzymatic or catalytic asymmetric methods are effective.
  • Purification techniques are critical to remove diastereomers and other impurities, with chromatographic and recrystallization methods being standard practice.
  • Industrial methods emphasize scalability and reproducibility, often employing continuous flow systems to optimize reaction conditions and product quality.

Q & A

What are the critical considerations for synthesizing (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid with high enantiomeric purity?

Basic Research Focus
The synthesis requires precise control of stereochemistry, particularly at the morpholine ring's chiral centers. Key steps include:

  • Protection of the amine group : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling steps .
  • Temperature and solvent optimization : Reactions typically proceed in aprotic solvents like dichloromethane or ethanol at controlled temperatures (0–25°C) to maintain stereochemical integrity .
  • Catalyst selection : Chiral catalysts or resolving agents may be employed to ensure enantiomeric excess (e.e.) >98% .
    Purification via column chromatography or crystallization is essential to isolate the desired (S)-enantiomer .

How can researchers validate the structural and chemical purity of this compound?

Basic Research Focus
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C12H21NO5, theoretical [M+H]+ = 260.1497) .
  • Chiral HPLC : To assess enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .
  • Melting point analysis : Compare with literature values to detect impurities .

What experimental challenges arise when studying the reactivity of the morpholine ring in this compound?

Advanced Research Focus
The steric hindrance from the 6,6-dimethyl groups and Boc protection limits nucleophilic attack on the morpholine nitrogen. Methodological solutions include:

  • Deprotection strategies : Use of trifluoroacetic acid (TFA) to remove the Boc group selectively, enabling functionalization at the nitrogen site .
  • Ring-opening reactions : Employing strong acids or bases (e.g., HCl/EtOH) under reflux to cleave the morpholine ring for downstream derivatization .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and optimize conditions for desired products .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Focus
Discrepancies in NMR or MS data often stem from:

  • Conformational flexibility : The morpholine ring adopts multiple chair conformations, leading to split signals in NMR. Use variable-temperature NMR to coalesce peaks and confirm assignments .
  • Degradation during analysis : Protect acid-labile Boc groups by conducting experiments at low temperatures and avoiding prolonged exposure to moisture .
  • Cross-validation with computational methods : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-predicted vibrational modes to resolve ambiguities .

What role does this compound play in designing enzyme inhibitors or peptidomimetics?

Advanced Research Focus
The compound serves as a rigid, chiral scaffold for:

  • Transition-state analogs : The morpholine ring mimics tetrahedral intermediates in protease inhibition studies. For example, its carboxylic acid group can coordinate with catalytic serine residues in serine hydrolases .
  • Conformational restriction : Incorporation into peptides via amide bond formation reduces backbone flexibility, enhancing target selectivity .
  • Biological assays : Test inhibitory activity using fluorescence-based assays (e.g., FRET substrates) and validate binding via X-ray crystallography .

What are the limitations of current synthetic protocols for scaling up this compound?

Advanced Research Focus
While lab-scale synthesis achieves high purity, scalability issues include:

  • Low yields in Boc deprotection : TFA-mediated cleavage generates gaseous byproducts, requiring specialized reactors for safe handling .
  • Chromatography dependency : Replace column purification with crystallization (e.g., using hexane/ethyl acetate mixtures) to improve throughput .
  • Stereochemical drift : Optimize reaction kinetics to minimize racemization during prolonged heating .

How can researchers address stability issues during long-term storage of this compound?

Basic Research Focus
Stability is compromised by:

  • Hydrolysis of the Boc group : Store under anhydrous conditions (desiccator with silica gel) at –20°C .
  • Oxidation of the morpholine ring : Add antioxidants (e.g., BHT) to solutions and use amber vials to block light-induced degradation .
    Regularly monitor purity via HPLC and replenish stocks after 6–12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Reactant of Route 2
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.